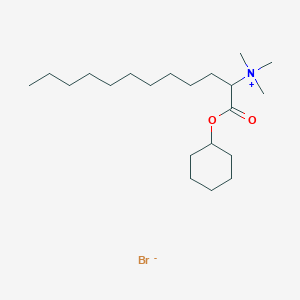
1-(1-Cyclohexen-1-YL)acetone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexen-1-YL)acetone semicarbazone typically involves the reaction of 1-(1-Cyclohexen-1-YL)acetone with semicarbazide hydrochloride under acidic or basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the semicarbazone derivative .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Cyclohexen-1-YL)acetone semicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the semicarbazone into corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or other oxidized derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Cyclohexen-1-YL)acetone semicarbazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Cyclohexen-1-YL)acetone semicarbazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Cyclohexen-1-YL)ethanone semicarbazone
- 1-(1-Cyclohexen-1-YL)methyl ketone semicarbazone
Uniqueness
1-(1-Cyclohexen-1-YL)acetone semicarbazone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Propiedades
Número CAS |
777-61-7 |
|---|---|
Fórmula molecular |
C10H17N3O |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
[(E)-1-(cyclohexen-1-yl)propan-2-ylideneamino]urea |
InChI |
InChI=1S/C10H17N3O/c1-8(12-13-10(11)14)7-9-5-3-2-4-6-9/h5H,2-4,6-7H2,1H3,(H3,11,13,14)/b12-8+ |
Clave InChI |
CNKYXPOZXHCEMZ-XYOKQWHBSA-N |
SMILES isomérico |
C/C(=N\NC(=O)N)/CC1=CCCCC1 |
SMILES canónico |
CC(=NNC(=O)N)CC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


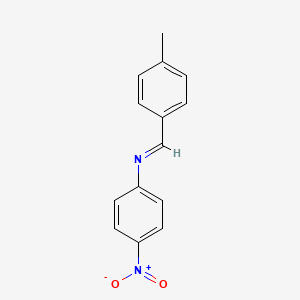
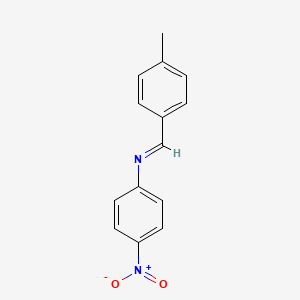
![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)


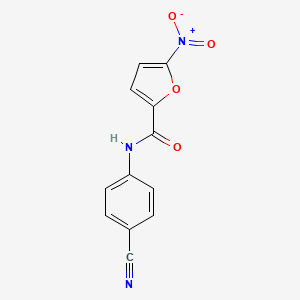
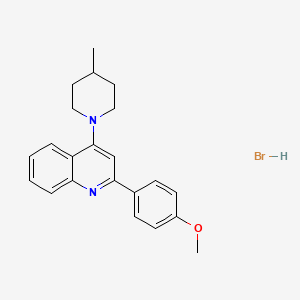


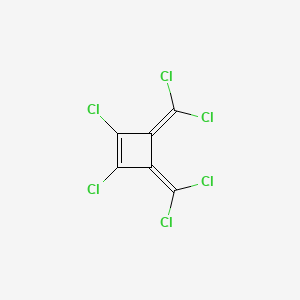
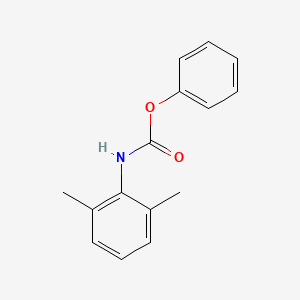
![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)

